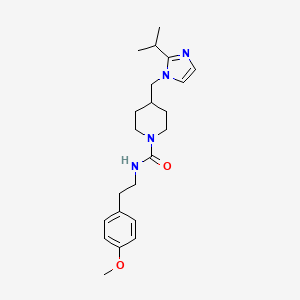
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine core, which is a common structural motif in medicinal chemistry, linked to an imidazole ring and a methoxyphenethyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The initial step involves the synthesis of the 2-isopropyl-1H-imidazole. This can be achieved by reacting glyoxal with isopropylamine in the presence of ammonium acetate under reflux conditions.
-
Alkylation of Piperidine: : The piperidine ring is then alkylated with the imidazole derivative. This step often requires a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.
-
Coupling with Methoxyphenethylamine: : The final step involves coupling the alkylated piperidine with 4-methoxyphenethylamine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the imidazole ring or the carbonyl group in the carboxamide. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen. Reagents like alkyl halides or sulfonates can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxyphenethyl group.
Reduction: Conversion of the carboxamide to an amine or alcohol.
Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its piperidine and imidazole moieties are common in many drugs, suggesting possible applications in treating neurological disorders or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.
Mécanisme D'action
The mechanism of action of 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The piperidine ring might enhance binding affinity or selectivity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-hydroxyphenethyl)piperidine-1-carboxamide
- 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-sulfonamide
Uniqueness
The unique combination of the isopropyl-imidazole and methoxyphenethyl groups in the compound provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or pharmacological profiles, making it a valuable subject for further research.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-17(2)21-23-12-15-26(21)16-19-9-13-25(14-10-19)22(27)24-11-8-18-4-6-20(28-3)7-5-18/h4-7,12,15,17,19H,8-11,13-14,16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXCXBHUCGTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
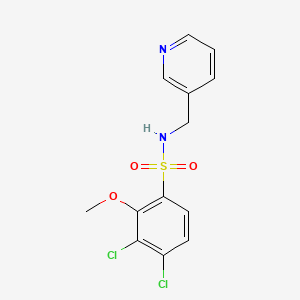
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)
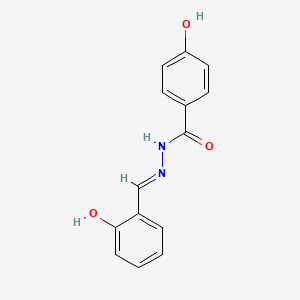
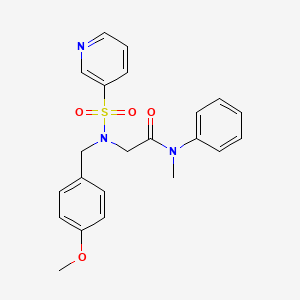
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B2672806.png)
![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)
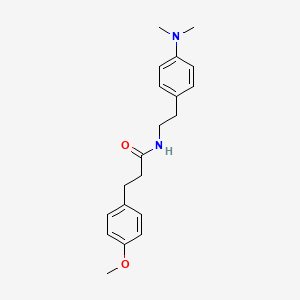
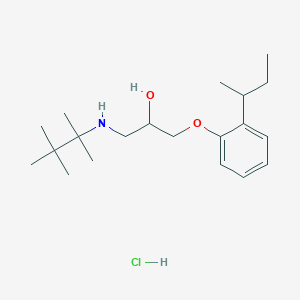
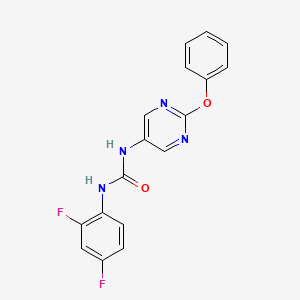
![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)
![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)
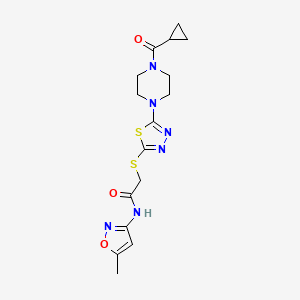
![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
